
1-(Methaneseleninyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methaneseleninyl)butane is an organoselenium compound characterized by the presence of a selenium atom bonded to a butane chain
Méthodes De Préparation
The synthesis of 1-(Methaneseleninyl)butane typically involves the reaction of butane with methaneseleninic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(Methaneseleninyl)butane undergoes several types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The selenium atom can be substituted with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions include selenoxides, selenones, and various substituted butane derivatives.
Applications De Recherche Scientifique
1-(Methaneseleninyl)butane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-(Methaneseleninyl)butane involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, allowing the compound to act as an antioxidant. This redox activity is crucial for its biological effects, including the modulation of cellular redox status and the protection of cells from oxidative damage. The molecular targets and pathways involved include various enzymes and signaling pathways related to oxidative stress and redox regulation.
Comparaison Avec Des Composés Similaires
1-(Methaneseleninyl)butane can be compared to other organoselenium compounds, such as:
Selenomethionine: An amino acid containing selenium, known for its antioxidant properties.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with significant biological roles.
Selenobutane: A similar compound with selenium bonded to a butane chain, but differing in the specific functional groups attached. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other organoselenium compounds.
Propriétés
Numéro CAS |
651054-33-0 |
|---|---|
Formule moléculaire |
C5H12OSe |
Poids moléculaire |
167.12 g/mol |
Nom IUPAC |
1-methylseleninylbutane |
InChI |
InChI=1S/C5H12OSe/c1-3-4-5-7(2)6/h3-5H2,1-2H3 |
Clé InChI |
HOIMWMRBIHDJLD-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Se](=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



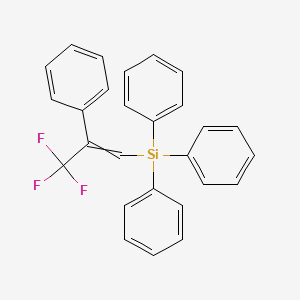

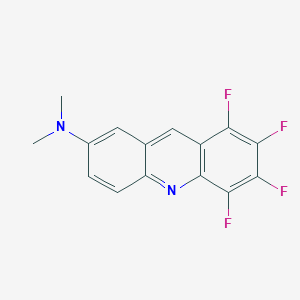

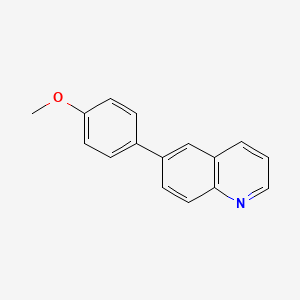
![Glycine, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-(carboxymethyl)-](/img/structure/B12601116.png)

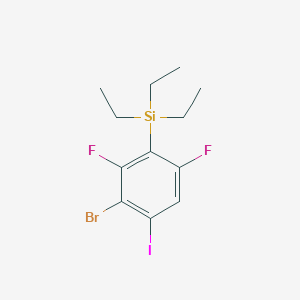
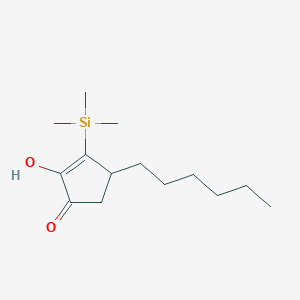
![1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601147.png)
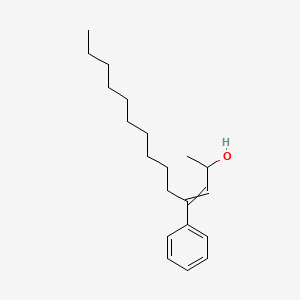
![4-[(3-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B12601164.png)
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12601172.png)
